molecular formula C9H8BrCl B065301 1H-Indene, 1-bromo-5-chloro-2,3-dihydro- CAS No. 192702-71-9

1H-Indene, 1-bromo-5-chloro-2,3-dihydro-

Cat. No. B065301
CAS RN: 192702-71-9
M. Wt: 231.51 g/mol
InChI Key: ZBEIEMMSBLROPG-UHFFFAOYSA-N
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Description

“1H-Indene, 1-bromo-5-chloro-2,3-dihydro-” is an organic compound with the IUPAC name 1-bromo-5-chloroindane . It has a molecular weight of 231.52 . The compound is typically used in research and development .


Molecular Structure Analysis

The InChI code for “1H-Indene, 1-bromo-5-chloro-2,3-dihydro-” is 1S/C9H8BrCl/c10-9-4-1-6-5-7(11)2-3-8(6)9/h2-3,5,9H,1,4H2 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Biological Potential of Indole Derivatives

Indole derivatives, which include compounds like 1-bromo-5-chloro-2,3-dihydro-1H-indene, have been found to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of biological activities makes indole derivatives a valuable area of study for potential therapeutic applications .

Chemical Disinfectant

Compounds similar to 1-bromo-5-chloro-2,3-dihydro-1H-indene, such as BCDMH, have been used as chemical disinfectants . They react slowly with water, releasing hypochlorous acid and hypobromous acid, which are used for recreational water sanitation and drinking water purification .

Aldose Reductase Inhibitors

1H-Indole-3-Carbaldehyde derivatives, which are structurally related to 1-bromo-5-chloro-2,3-dihydro-1H-indene, have been evaluated as aldose reductase (ALR2) and aldehyde reductase (ALR1) inhibitors . These enzymes are involved in the polyol pathway of glucose metabolism, and their inhibition can be beneficial in the management of complications related to diabetes .

Synthesis of Bioactive Compounds

1-bromo-5-chloro-2,3-dihydro-1H-indene could potentially be used in the synthesis of bioactive compounds . For example, indanones, which are structurally similar to 1-bromo-5-chloro-2,3-dihydro-1H-indene, have been synthesized for a broad range of biological activities .

Pharmacological Activities

Indole derivatives, including 1-bromo-5-chloro-2,3-dihydro-1H-indene, have been found to exhibit a wide range of pharmacological activities . These include antiviral activity, with certain derivatives showing inhibitory activity against influenza A and Coxsackie B4 virus .

Development of New Drug Molecules

The indole scaffold, which is present in 1-bromo-5-chloro-2,3-dihydro-1H-indene, has been found in many important synthetic drug molecules . This scaffold binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

properties

IUPAC Name

1-bromo-5-chloro-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrCl/c10-9-4-1-6-5-7(11)2-3-8(6)9/h2-3,5,9H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEIEMMSBLROPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1Br)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470166
Record name 1H-Indene, 1-bromo-5-chloro-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

192702-71-9
Record name 1H-Indene, 1-bromo-5-chloro-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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